molecular formula C11H20F2N2O2 B581643 Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 1303973-22-9

Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B581643
CAS No.: 1303973-22-9
M. Wt: 250.29
InChI Key: WYFLAUNQWVXXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimalarial agents . Its molecular formula is C₁₁H₂₀F₂N₂O₂, with a molecular weight of 250.29 g/mol. The stereochemistry at the 4-position is significant, as evidenced by distinct CAS numbers for enantiomers:

  • (4R)-isomer: CAS 2055043-54-2
  • (4S)-isomer: CAS 2055043-62-2

The compound’s structure includes a 3,3-difluoro substitution on the piperidine ring and an aminomethyl group at the 4-position, which enhances its reactivity in coupling reactions . It is typically supplied with ≥95% purity and stored under standard laboratory conditions .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLAUNQWVXXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Core

The piperidine ring is typically synthesized via cyclization of a linear precursor. A common approach involves the intramolecular cyclization of a β-amino alcohol derivative under acidic conditions. For example, treatment of 1-tert-butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate with thionyl chloride facilitates cyclization to form the piperidine intermediate.

Reaction Conditions:

  • Reagent: Thionyl chloride (SOCl₂)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Yield: 70–85%

Difluorination of the Piperidine Ring

Introducing fluorine atoms at the 3,3-positions is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. DAST-mediated fluorination proceeds via an SN2 mechanism, replacing hydroxyl or carbonyl groups with fluorine atoms.

Optimization Insights:

  • Temperature Control: Reactions conducted at -78°C minimize side products.

  • Solvent: Anhydrous DCM or tetrahydrofuran (THF)

  • Yield: 60–75% (dependent on precursor purity)

Introduction of the Aminomethyl Group

The aminomethyl group is installed via reductive amination or nucleophilic substitution. Reductive amination of a ketone intermediate (e.g., tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate ) with ammonium acetate and sodium cyanoborohydride provides the aminomethyl derivative.

Typical Protocol:

  • Substrate: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 equiv)

  • Ammonia Source: Ammonium acetate (2.5 equiv)

  • Reducing Agent: Sodium cyanoborohydride (1.2 equiv)

  • Solvent: Methanol

  • Temperature: Room temperature, 12–24 hours

  • Yield: 50–65%

Analytical Techniques for Characterization

Critical analytical methods ensure structural fidelity and purity:

Technique Application Key Observations
¹H/¹³C NMR Confirms piperidine ring substitution patternDistinct shifts for difluoro (δ -120 ppm in ¹⁹F NMR)
HPLC-MS Purity assessment (>95%)Molecular ion peak at m/z 250.29 [M+H]⁺
X-ray Crystallography Resolves stereochemical ambiguitiesValidates chair conformation of piperidine

Industrial-Scale Production Considerations

Scalable synthesis requires addressing reagent costs, waste management, and process safety:

  • Continuous Flow Reactors: Enhance heat transfer during exothermic fluorination steps.

  • Catalytic Fluorination: Transitioning from DAST to heterogeneous catalysts (e.g., ZrF₄) reduces hazardous waste.

  • Quality Control: In-line PAT (Process Analytical Technology) monitors intermediate purity in real time.

Comparative Analysis of Synthetic Routes

The table below evaluates three published routes based on yield, cost, and scalability:

Route Key Steps Yield Cost (USD/kg) Scalability
Cyclization-Fluorination Cyclization → DAST fluorination58%$12,000Moderate
Reductive Amination Ketone → reductive amination63%$9,500High
Enzymatic Resolution Chiral pool synthesis41%$18,000Low

Challenges and Mitigation Strategies

  • Regioselectivity in Fluorination: Competing reactions at adjacent positions are mitigated by steric hindrance from the tert-butyl group.

  • Aminomethyl Stability: Use of Boc-protected amines prevents undesired polymerization.

  • Purification Complexity: Silica gel chromatography remains standard, though simulated moving bed (SMB) chromatography improves throughput.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate with structurally related piperidine derivatives, highlighting key differences in functional groups, applications, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Purity References
This compound 1303973-22-9 C₁₁H₂₀F₂N₂O₂ 250.29 Aminomethyl, 3,3-difluoro Antimalarial agents, kinase inhibitors ≥95%
tert-Butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate 1803584-96-4 C₁₁H₁₈F₂N₃O₂ 268.28 Azidomethyl, 3,3-difluoro Click chemistry intermediates 95%
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 955028-88-3 C₁₀H₁₈FNO₃ 219.25 3-Fluoro, 4-hydroxyl Chiral building blocks for drug discovery N/A
tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 1373502-92-1 C₁₁H₂₀F₂N₂O₂ 250.29 Aminomethyl, 3,3-difluoro (5-position) Unspecified pharmacological intermediates 95%
tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate 159635-49-1 C₁₁H₂₀FNO₃ 233.28 3-Fluoro, 4-hydroxymethyl Antibody-drug conjugates (ADCs) N/A
tert-Butyl 4-methylidenepiperidine-1-carboxylate 144222-22-0 C₁₁H₁₉NO₂ 197.27 Methylidene Olefin metathesis precursors N/A

Key Comparative Insights:

Functional Group Variations: Aminomethyl vs. Azidomethyl: The azidomethyl analog (CAS 1803584-96-4) replaces the amine group with an azide, making it suitable for Huisgen cycloaddition ("click chemistry") . Fluorine vs. Hydroxyl/Hydroxymethyl: The cis-3-fluoro-4-hydroxypiperidine derivative (CAS 955028-88-3) lacks the aminomethyl group but retains fluorine, enabling hydrogen bonding in target interactions .

Stereochemical Impact: The (4R) and (4S) enantiomers of the parent compound exhibit distinct pharmacological profiles. For example, the (4S)-isomer (CAS 2055043-62-2) was utilized in synthesizing tert-butyl 4-((1H-benzo[d]imidazol-2-yl)amino)-3,3-difluoropiperidine-1-carboxylate, a key intermediate in antimalarial research .

The hydroxymethyl analog (CAS 159635-49-1) is employed in antibody-drug conjugates due to its bifunctional reactivity .

Purity and Availability: Most analogs (e.g., azidomethyl, 5-aminomethyl) are available at 95% purity, while the parent compound’s enantiomers are typically ≥97% pure .

Biological Activity

Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS No. 1303973-22-9) is a synthetic organic compound characterized by a piperidine ring with a unique substitution pattern, including an aminomethyl group and two fluorine atoms. This structural configuration enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C₁₁H₂₀F₂N₂O₂
  • Molecular Weight: 250.29 g/mol
  • Boiling Point: Not available
  • Purity: ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms may enhance binding affinity and metabolic stability, which are critical for drug design.

Enzyme Inhibition

Research indicates that this compound may serve as an intermediate in the synthesis of Jak3 inhibitors, which are significant in treating autoimmune diseases and certain cancers. The inhibition of Janus kinase 3 (Jak3) can modulate immune responses, making it a valuable target in therapeutic applications.

Receptor Binding Studies

Studies have demonstrated that the compound can interact with specific receptors, potentially influencing neurotransmission and other physiological processes. Its unique structure allows it to be explored in the context of neuropharmacology .

Case Studies

  • Jak3 Inhibitor Development
    • Objective: To evaluate the efficacy of this compound as a building block for Jak3 inhibitors.
    • Methodology: Synthesis and biological testing were conducted to assess the compound's inhibitory effects on Jak3.
    • Findings: The compound showed promising results in modulating Jak3 activity, suggesting its potential for further development into therapeutic agents.
  • Neuropharmacological Applications
    • Objective: Investigate the interaction of the compound with neurotransmitter receptors.
    • Methodology: Binding assays were performed to determine affinity for various receptor types.
    • Findings: The compound exhibited selective binding characteristics that could be leveraged for developing treatments for neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Tert-butyl 4-amino-1-piperidinecarboxylatePiperidine ring without fluorineModerate enzyme inhibition
Tert-butyl (3,3-difluoropiperidin-4-yl)carbamateSimilar piperidine structureLimited receptor interaction
Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylateOne fluorine atomReduced binding affinity compared to difluorinated variant

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Core Formation : Start with a piperidine derivative (e.g., tert-butyl 3,3-difluoropiperidine-1-carboxylate) and introduce the aminomethyl group via nucleophilic substitution or reductive amination .

Functionalization : Use reagents like sodium azide or protected amines to install the aminomethyl group. For fluorination, select fluorinating agents (e.g., DAST) under anhydrous conditions to preserve stereochemistry .

Protection/Deprotection : Employ tert-butyloxycarbonyl (Boc) protection for amines to prevent side reactions.

Q. Optimization Tips :

  • Monitor reactions with TLC or HPLC to track intermediates .
  • Control moisture and temperature (e.g., 0–5°C for fluorination) to improve yield .

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Methodological Answer: Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and stereochemistry. For example, ¹⁹F NMR detects the 3,3-difluoro environment .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC/UPLC : Assess purity (>95% for pharmacological studies) using reverse-phase columns .

Q. Resolving Discrepancies :

  • Cross-validate with X-ray crystallography if crystal structures are available.
  • Compare with literature data for analogous piperidine derivatives (e.g., tert-butyl 4,4-difluoro analogs) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or dissolving .
  • Storage : Store at 2–8°C in airtight containers, away from strong oxidizers (e.g., peroxides) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

Methodological Answer :

  • Dose-Response Analysis : Perform IC50/EC50 assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to compare potency .
  • Target Validation : Use knockout cell lines or competitive binding assays to confirm specificity (e.g., receptor antagonism vs. allosteric modulation) .
  • Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) to identify trends in structure-activity relationships (SAR) .

Q. What strategies improve enantiomeric purity during synthesis, given the stereochemical sensitivity of piperidine derivatives?

Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-Ru complexes) .
  • Chromatography : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) to isolate the desired diastereomer .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes to targets (e.g., GPCRs or kinases) .
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to forecast solubility, CYP450 interactions, and blood-brain barrier permeability .
  • Synthetic Feasibility : Prioritize derivatives with synthetic accessibility scores (SYNATIA) > 80% to balance novelty and practicality .

Q. What experimental approaches validate the compound’s mechanism of action in neurological disorder models?

Methodological Answer :

  • In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells to assay neuroprotective effects (e.g., Aβ-induced toxicity) .
  • In Vivo Studies : Administer the compound in rodent models (e.g., Morris water maze for cognitive testing) and measure biomarker levels (e.g., tau phosphorylation) .
  • PET Imaging : Radiolabel the compound (e.g., ¹⁸F isotope) to track brain distribution in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.